1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine

Lipophilicity Membrane permeability Drug-likeness optimization

Medicinal chemistry programs require precise N1-substituent control for 2-aminoimidazole-based kinase inhibitors and antibiofilm agents. Standard linear alkyl analogs lack the steric bulk and metabolic resilience needed for advanced SAR. - **Key physicochemical data**: LogP 2.1475; TPSA 43.84 Ų; 2 rotatable bonds - CNS-permeable profile. - **Differentiation**: Sterically shielded neo-alkyl side chain (2,3,3-trimethylbutyl) vs. linear chains; probes steric tolerance and metabolic stability. - **Supply**: Research-grade (95% purity). Ready for head-to-head activity-toxicity and microsomal stability assays.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13323771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCC(CN1C=CN=C1N)C(C)(C)C
InChIInChI=1S/C10H19N3/c1-8(10(2,3)4)7-13-6-5-12-9(13)11/h5-6,8H,7H2,1-4H3,(H2,11,12)
InChIKeyKXJAUFFLVSYXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine: Physicochemical & Procurement Profile


1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine (CAS 1695687-80-9) is an N1-substituted 2-aminoimidazole derivative bearing a highly branched 2,3,3-trimethylbutyl (triptane-skeleton) side chain. With a molecular formula of C10H19N3 and molecular weight of 181.28 g/mol, it is supplied as a research-grade building block at 95% purity . The compound belongs to the broader class of 2-aminoimidazoles, a privileged scaffold in medicinal chemistry with demonstrated utility in kinase inhibitor design, antibiofilm agent development, and GPCR modulator programs [1][2]. Its defining structural feature is the sterically congested neo-alkyl substituent at the N1 position, which imparts a distinctive combination of elevated lipophilicity (LogP 2.1475) and restricted conformational flexibility (only 2 rotatable bonds) relative to its linear and less-branched alkyl analogs .

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine: Critical Differentiation from Simpler Analogs


The 2,3,3-trimethylbutyl substituent is not a generic alkyl chain; it is a sterically congested, metabolically resilient neo-alkyl group that fundamentally alters the conformational, lipophilic, and steric landscape of the 2-aminoimidazole scaffold. Simple N1-alkyl analogs such as 1-butyl- or 1-isopentyl-2-aminoimidazole possess 3 rotatable bonds and markedly lower LogP values, conferring different membrane permeability and target-binding entropic profiles . Published structure–activity relationship (SAR) studies on the 5-aryl-2-aminoimidazole scaffold have explicitly demonstrated that the nature of the N1-substituent is a major determinant of both antibiofilm potency and cytotoxicity, meaning that substitution at this position is not a silent structural modification but a critical driver of biological performance [1][2]. Consequently, researchers cannot assume functional interchangeability between the 2,3,3-trimethylbutyl-substituted derivative and any other N1-alkyl congener without experimental validation.

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine: Differentiation Evidence vs. N1-Alkyl Analogs


Lipophilicity Advantage for Membrane Permeability

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine exhibits a computed LogP of 2.1475, which is +0.636 log units higher than the 1-isopentyl analog (LogP 1.5114) and +0.246 log units higher than the 1-(2,2-dimethylbutyl) analog (LogP 1.9015), despite the latter having an identical carbon count (C9 vs. C10 for the target) . This elevated lipophilicity is a direct consequence of the fully substituted quaternary carbon at the C3 position of the 2,3,3-trimethylbutyl chain, which maximizes hydrophobic surface area exposure relative to less-branched alkyl groups. In drug design, a ΔLogP of +0.6 can substantially increase predicted passive membrane permeability and blood–brain barrier penetration potential, making this compound a strategic choice when optimizing CNS-exposed or intracellular-targeting 2-aminoimidazole leads [1].

Lipophilicity Membrane permeability Drug-likeness optimization

Conformational Restriction from Reduced Rotatable Bonds

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine possesses only 2 rotatable bonds, versus 3 rotatable bonds for the 1-isopentyl, 1-(2,2-dimethylbutyl), and 1-butyl analogs . This reduction from 3 to 2 rotatable bonds—a 33% decrease—arises from the quaternary C3 carbon in the 2,3,3-trimethylbutyl chain, which eliminates one freely rotating C–C bond present in linear and singly-branched alkyl substituents. In medicinal chemistry, decreasing the number of rotatable bonds is a well-established strategy for improving oral bioavailability and enhancing binding affinity by reducing the entropic penalty upon target engagement [1]. The 2-rotatable-bond profile places this compound in a favorable conformational restriction tier that is unusual among N1-alkyl-2-aminoimidazole building blocks, where 3 rotatable bonds is the norm.

Conformational restriction Entropic binding Ligand efficiency

Unique Steric Hindrance from Triptane-Skeleton Substituent

The 2,3,3-trimethylbutyl group is a neo-alkyl substituent featuring a quaternary C3 carbon adjacent to a tertiary C2 carbon, creating a steric profile that is both more hindered and more conformationally anisotropic than either linear alkyl chains or the symmetric tert-butyl group. While tert-butyl-substituted imidazoles are common, the tert-butyl group is attached directly to the ring (e.g., 4-tert-butyl-1H-imidazol-2-amine, CAS 82560-19-8) and exerts its steric influence differently from the methylene-spaced 2,3,3-trimethylbutyl chain of the target compound. Published CoMSIA (Comparative Molecular Similarity Indices Analysis) studies on 1-substituted imidazoles as Candida albicans P450-demethylase inhibitors (training set n=56, q²=0.725, r²ncv=0.998) have quantitatively established that steric field contributions at the N1-substituent region are a dominant factor in predicting biological potency [1]. The 2,3,3-trimethylbutyl group's steric bulk, positioned at a one-carbon spacer from the imidazole ring, provides a steric shielding pattern that is mechanistically distinct from directly attached or less-branched substituents and can be exploited to engineer target selectivity [2].

Steric hindrance N1-substitution Selectivity engineering

N1-Substitution Modulates Antibiofilm Activity and Toxicity

Systematic SAR studies on the 5-aryl-2-aminoimidazole scaffold have demonstrated that the nature of the N1-substituent exerts a decisive influence on both antibiofilm potency and eukaryotic cytotoxicity. In the foundational study by Steenackers et al. (2011), a library of 112 4(5)-aryl-2-amino-1H-imidazoles and N1-substituted analogs was evaluated against Salmonella Typhimurium and Pseudomonas aeruginosa biofilms; the most active N1-substituted compounds inhibited biofilm formation at low micromolar concentrations, with the substitution pattern at N1 identified as a 'major effect' determinant of activity [1]. Furthermore, Peeters et al. (2016) showed that N1-substituted 5-aryl-2-aminoimidazoles exhibited potent broad-spectrum antibiofilm activity (Gram-negative, Gram-positive bacteria, and Candida albicans) but were accompanied by eukaryotic cytotoxicity, whereas 2N-substituted congeners were nontoxic but had reduced Gram-positive activity [2]. The N1,N2-disubstituted derivatives achieved an improved therapeutic index, demonstrating that N1-modification is a pharmacologically 'hot' position that directly governs both efficacy and safety. This body of evidence firmly establishes that the specific N1-alkyl group selected—including sterically demanding variants such as 2,3,3-trimethylbutyl—is not a passive carrier but an active determinant of biological outcome.

Antibiofilm activity N1-substituent SAR Toxicity modulation

Triptane-Skeleton Resistance to Metabolic Oxidation

The 2,3,3-trimethylbutyl moiety is a structural analog of the triptane (2,2,3-trimethylbutane) skeleton, in which the quaternary C3 carbon is fully substituted with methyl groups, eliminating metabolically labile C–H bonds at that position. This neo-alkyl architecture is recognized in medicinal chemistry as inherently resistant to cytochrome P450-mediated oxidative metabolism compared to linear or singly-branched alkyl chains, which possess multiple accessible ω and ω-1 oxidation sites [1]. While tert-butyl groups are commonly used to block metabolism, they are themselves subject to CYP-mediated hydroxylation; the 2,3,3-trimethylbutyl group's extended branching pattern provides a more metabolically resilient alternative [2]. In the context of N1-alkyl-2-aminoimidazoles, where the alkyl chain is directly exposed to metabolizing enzymes, the choice of a 2,3,3-trimethylbutyl over a linear pentyl or isopentyl group may translate to improved in vitro microsomal stability. Note: Direct experimental metabolic stability data (e.g., t½ in human liver microsomes) for this specific compound are not available in the public domain; the inference is drawn from established principles of alkyl group metabolism in drug design.

Metabolic stability CYP oxidation resistance Pharmacokinetic optimization

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine: Key Application Scenarios


N1-Diversified Building Block for Antibiofilm SAR

Based on the established SAR showing that N1-substitution governs both antibiofilm potency and cytotoxicity in 5-aryl-2-aminoimidazoles [1], this compound serves as a strategic N1-diversification building block. Its elevated LogP (2.1475 vs. 1.5114 for isopentyl) and restricted conformational flexibility (2 rotatable bonds) allow research teams to probe whether increased steric bulk and lipophilicity at N1 can shift the activity–toxicity balance in favor of Gram-positive biofilm eradication while maintaining acceptable bone cell viability. This is a procurement-efficient approach to SAR expansion without custom N1-substituent synthesis.

CNS-Penetrant 2-Aminoimidazole Lead Optimization

With a LogP of 2.1475—positioned within the favorable CNS drug space (LogP 1–4) and significantly above that of the isopentyl (1.5114) and 2,2-dimethylbutyl (1.9015) analogs —combined with a low rotatable bond count (2) and modest TPSA (43.84 Ų), this compound meets key physicochemical criteria for blood–brain barrier penetration [1]. Medicinal chemistry programs targeting CNS-expressed enzymes or receptors (e.g., CNS kinase targets, neuroinflammatory GPCRs) can procure this building block as a late-stage diversification reagent to tune CNS exposure of 2-aminoimidazole leads.

Steric Probe for N1-Tolerant Binding Pockets

The unique steric topology of the 2,3,3-trimethylbutyl group—featuring a quaternary carbon adjacent to a tertiary carbon with a methylene spacer—provides a defined steric footprint that is distinct from the commonly used tert-butyl, benzyl, and linear alkyl N1-substituents. Research groups investigating the steric tolerance of enzyme active sites (e.g., kinases, CYP isoforms, bacterial target enzymes) or receptor orthosteric pockets can use this compound as a ready-made steric probe . The CoMSIA model-derived confirmation that steric fields at the N1 region significantly influence imidazole bioactivity (q²=0.725) supports this application [1].

Metabolic Stability Testing for N1-Alkyl Heterocycles

For drug discovery programs that have identified metabolic instability at the N1-alkyl chain of 2-aminoimidazole leads (e.g., rapid CYP-mediated ω-oxidation of linear pentyl or hexyl chains), 1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine provides a direct replacement candidate with a metabolically shielded neo-alkyl architecture . While experimental microsomal stability data are not publicly available for this compound, the structural rationale—elimination of terminal oxidation sites through quaternary carbon substitution—is mechanistically sound and testable. Procurement of this compound enables rapid head-to-head metabolic stability comparison (e.g., in human or rodent liver microsomes) against the incumbent N1-alkyl lead compound.

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